![molecular formula C10H11F3O2 B095941 1-[3-(Trifluormethyl)phenyl]propan-1,2-diol CAS No. 15814-25-2](/img/structure/B95941.png)

1-[3-(Trifluormethyl)phenyl]propan-1,2-diol

Übersicht

Beschreibung

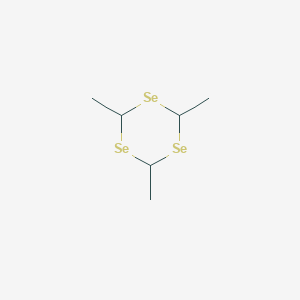

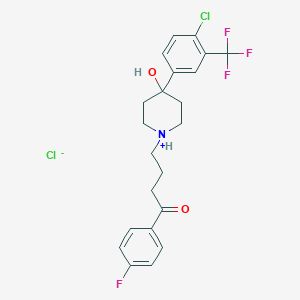

The compound "1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol" is a multifaceted molecule that has been the subject of various studies due to its interesting chemical and physical properties. The trifluoromethyl group attached to the phenyl ring significantly influences the molecule's reactivity and interaction with other substances. This compound is related to several other molecules that have been synthesized and analyzed in different research contexts, including its potential use in synthesizing difluoroalkenes, understanding its crystal structure, and exploring its photophysical properties.

Synthesis Analysis

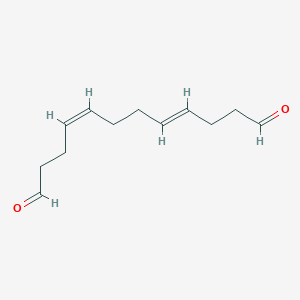

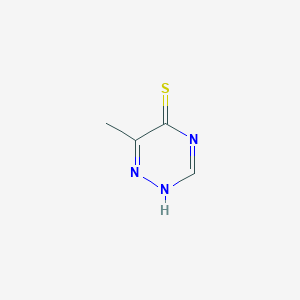

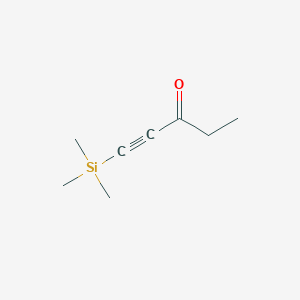

The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, 1-trifluoromethylvinylsilane has been used as a synthon for the synthesis of functionalized 1,1-difluoro-1-alkenes, which are synthesized in two simple steps involving SN2' reactions and substitution of electrophiles . Another study demonstrated the synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol using lipase-mediated kinetic resolution, showcasing the potential for creating complex molecules from trifluoromethylated precursors . Additionally, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation, with an overall yield of 82.5% .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds has been a subject of interest in several studies. For example, the crystal structure of a related molecule, 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I), was determined using single-crystal X-ray diffraction, revealing significant differences between the two Rh-P bond lengths . The structure of 1,1,1-trifluoro-2-oxo-3-(3,4-methylenedioxyphenyl)propane-2-ol was also confirmed by single-crystal X-ray analyses, showing the presence of inter-molecular hydrogen bonding .

Chemical Reactions Analysis

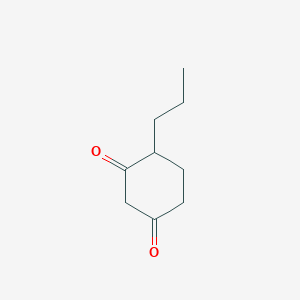

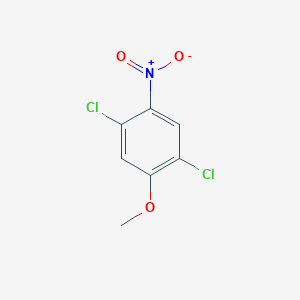

The reactivity of trifluoromethylated compounds has been explored through various chemical reactions. The study of diiron propane-1,2-dithiolate complexes with monosubstituted tris(4-trifluoromethylphenyl)phosphine revealed insights into the synthesis, characterization, and electrochemical properties of these complexes . Furthermore, the synthesis of 3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from lithium 3-(polyfluoroalkyl)-1,3-diketonates using a sodium nitrite/acetic acid system under mild conditions has been reported, demonstrating the versatility of trifluoromethylated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

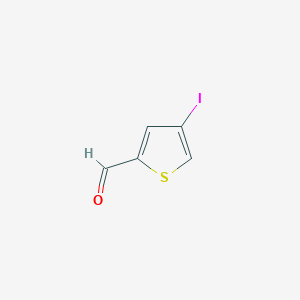

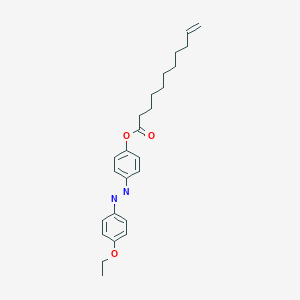

The physical and chemical properties of trifluoromethylated compounds are diverse and have been studied extensively. The BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms, aggregation-induced emission, and self-assembly effects, highlighting the unique properties that can arise from trifluoromethylated molecules . The design of a new host compound, 2,2-di(p-hydroxyphenyl)propane, and its complex with methylhydrazine, which exhibits high inclusion ability towards various substances, is another example of the functional properties of these compounds . The photophysical properties of 1,3-di(oligothienyl)propanes, which are related to trifluoromethylated compounds, have also been synthesized and analyzed, providing insights into the electronic interactions between oligothienyl units .

Wissenschaftliche Forschungsanwendungen

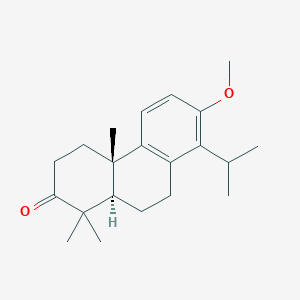

Asymmetrische Synthese

Die Verbindung wird bei der effektiven asymmetrischen Synthese von ®-1-[3-(Trifluormethyl)phenyl]ethanol mit rekombinanten E. coli-Zellen in einer wässrigen Tween-20/natürlichen tiefen eutektischen Lösungsmittel-Lösung . Dieser Prozess ist wichtig für die Synthese einer neuroprotektiven Verbindung, ®-3-(1-(3-(Trifluormethyl)phenyl)ethoxy)azetidin-1-carboxamid .

Neuroprotektive Verbindungen

®-1-[3-(Trifluormethyl)phenyl]ethanol (®-MTF-PEL) ist ein wichtiger chiraler Baustein für die Herstellung von neuroprotektiven Verbindungen wie ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidin-1-carboxamid .

Biotransformation

Die Verbindung wird in Biotransformationsprozessen eingesetzt. Zum Beispiel wird sie bei der Reduktion von 3’-(Trifluormethyl)acetophenon zu ®-MTF-PEL mit enantiomerem Überschuss (ee) >99,9% verwendet .

Medium-Engineering-Strategie

Die Produktivität von ®-MTF-PEL, einem Derivat der Verbindung, kann durch eine Medium-Engineering-Strategie erhöht werden .

Biokatalytischer Prozess

Die Verbindung wird im biokatalytischen Prozess und der Synthese von chiralen Alkoholen verwendet .

Pharmazeutische Anwendungen

Die Verbindung wird bei der Synthese verschiedener Pharmazeutika verwendet. Zum Beispiel wird sie bei der Synthese von Fluoxetin verwendet, einem selektiven Serotonin-Wiederaufnahmehemmer, der als Antidepressivum eingesetzt wird .

Safety and Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

Wirkmechanismus

Target of Action

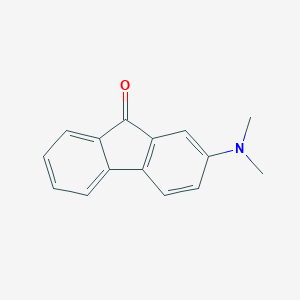

It is a trifluoromethyl ketone, a class of compounds known for their diverse biological activities .

Mode of Action

Trifluoromethyl ketones typically interact with their targets by forming covalent bonds, often leading to inhibition of the target’s function .

Biochemical Pathways

The compound has been reported to exhibit in vitro neuroprotective potency against low K(+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways . .

Result of Action

It has been reported to have neuroprotective effects in vitro .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-6,9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSOFZWSJBJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935862 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15814-25-2 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15814-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Trifluoromethylphenyl)-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015814252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)